1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine
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Overview
Description
1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromophenyl group attached to the triazole ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. The bromophenyl group adds further reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-bromoaniline with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 4-bromoaniline with formamide and hydrazine hydrate, followed by the addition of a suitable catalyst to promote the formation of the triazole ring . The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted triazoles
- Oxidized or reduced triazole derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways by forming reactive intermediates .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-1,2,4-triazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-1H-1,2,4-triazol-5-amine: Contains a methyl group instead of bromine.
1-(4-Fluorophenyl)-1H-1,2,4-triazol-5-amine: Features a fluorine atom in place of bromine.
Uniqueness: 1-(4-Bromophenyl)-1H-1,2,4-triazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for forming various derivatives. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
1247766-39-7 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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